

Application Notes and Protocols: Nerol Oxide in Flavor and Fragrance Applications

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Compound of Interest

Compound Name: *Nerol oxide*

Cat. No.: *B1199167*

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Abstract

Nerol oxide is a valuable monoterpenoid used as a flavor and fragrance ingredient, prized for its unique floral, green, and citrusy aroma with a hint of fruitiness. It is a key component in creating a variety of fruit and floral profiles, particularly in mango, citrus, and berry flavors, as well as in fine fragrances to impart fresh, natural notes. This document provides detailed application notes, experimental protocols for sensory and analytical evaluation, and an overview of its regulatory status and safety profile to support its use in research, product development, and pharmaceutical applications.

Chemical and Physical Properties

Nerol oxide, a member of the pyran class of compounds, is a colorless to pale yellow liquid with a powerful and refreshing scent.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran	[2]
CAS Number	1786-08-9	[2]
FEMA Number	3661	[2]
Molecular Formula	C ₁₀ H ₁₆ O	[2]
Molecular Weight	152.23 g/mol	[2]
Boiling Point	201-202 °C at 760 mmHg	[2]
Density	0.900-0.908 g/cm ³	[2]
Refractive Index	1.472-1.478	[2]
Solubility	Insoluble in water; soluble in alcohol and fats.	[2]
Odor Profile	Floral, orange blossom, green, sweet, with a hint of fruitiness.	[3]
Taste Profile	At 5 ppm: Green, vegetative, floral, leafy, and waxy with an herbal, minty depth.	

Flavor and Fragrance Applications

Nerol oxide is a versatile ingredient used to enhance a wide range of flavor and fragrance profiles.[\[1\]](#)

Flavor Applications

Nerol oxide is particularly effective in fruit flavors, where it imparts a natural-smelling, fresh, and slightly green character. It is a stable alternative to other terpene hydrocarbons like myrcene and ocimene, which are prone to oxidation and polymerization.

Flavor Type	Recommended Starting Level (ppm)	Notes	Reference(s)
Mango	400	Provides a realistic mango skin note.	
Citrus (Mandarin, Tangerine, Orange)	100-150	Brightens and enhances the overall profile.	
Raspberry	150	Lifts the flavor and adds a subtle skin character.	
Blackcurrant	100	Contributes a berry skin effect.	
Cherry	50-100	Complements benzaldehyde-heavy flavors and adds subtlety.	
Pineapple	50	Adds complexity and lift to fresh pineapple profiles.	
Banana	50	Brightens the profile and adds complexity.	
Lychee	20	Similar effect to kiwi, adding brightness.	
Mint (Spearmint, Peppermint)	100-300	Provides a unique cooling note.	

Fragrance Applications

In perfumery, **nerol oxide** is used to add body and a natural, fresh quality to floral and green compositions.[\[1\]](#)

Fragrance Type	Application Notes	Reference(s)
Neroli	Adds significant body and enhances the floral character.	
Honeysuckle	Contributes to the fresh, sweet, and slightly green notes.	
Hyacinth	Enhances the green and floral aspects of the fragrance.	
Citrus Colognes	Provides a unique cooling effect and brightens the composition.	[1]
Soaps, Shampoos, Lotions	Imparts a fresh and pleasant aroma.	[1]

Experimental Protocols

Sensory Evaluation: Descriptive Analysis

This protocol is adapted from methodologies used for similar floral-fruity aroma compounds and is designed to quantitatively assess the sensory attributes of **nerol oxide**.

Objective: To determine the sensory profile of **nerol oxide** in a neutral medium.

Materials:

- **Nerol oxide** (high purity)
- Deodorized water or light mineral oil (as a neutral carrier)
- Glass vials with screw caps, coded to blind panelists
- Unsalted crackers and filtered water for palate cleansing
- Controlled sensory evaluation booths with consistent lighting and temperature, free of odors.

Procedure:

- Panelist Selection and Training:
 - Select a panel of 8-12 individuals based on their sensory acuity and ability to describe aromas and flavors.
 - Train panelists to identify and rate the intensity of specific sensory descriptors relevant to **nerol oxide** (e.g., floral, green, citrus, fruity, waxy, sweet) using reference standards.
- Sample Preparation:
 - Prepare solutions of **nerol oxide** in the chosen neutral medium at various concentrations (e.g., 1, 5, and 10 ppm).
 - Present samples in coded, identical containers to blind the panelists.
- Evaluation Procedure:
 - Panelists evaluate the samples in the controlled sensory booths.
 - For each sample, panelists will rate the intensity of the predefined sensory descriptors on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").
 - Panelists should cleanse their palate with unsalted crackers and water between each sample.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine the significant sensory attributes of **nerol oxide** at different concentrations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific volatile compounds that contribute to the aroma of a sample. This protocol can be used to analyze the aroma profile of **nerol oxide**.

Objective: To identify the key aroma-active compounds in a sample containing **nerol oxide**.

Instrumentation:

- Gas chromatograph (GC) equipped with a capillary column suitable for volatile compound separation (e.g., DB-WAX or equivalent polar column).
- The GC effluent is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

Procedure:

- Sample Preparation:
 - Prepare a diluted solution of **nerol oxide** in a suitable solvent (e.g., dichloromethane).
- GC-O Analysis:
 - Inject the sample into the GC.
 - The oven temperature is programmed to increase gradually to separate the volatile compounds.
 - As the separated compounds elute, they are simultaneously detected by the FID/MS and sniffed by a trained sensory analyst at the olfactometry port.
- Data Collection:
 - The analyst records the retention time and a descriptor for each aroma perceived at the olfactometry port.
 - The intensity of each aroma can also be rated.
 - The data from the FID/MS is used to identify and quantify the compounds corresponding to the perceived aromas.

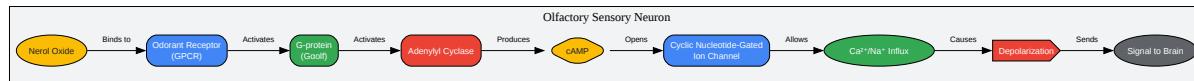
Signaling Pathways

The perception of flavor and fragrance molecules like **nerol oxide** is a complex process initiated by the interaction of these molecules with specific receptors in the nose and on the

tongue. While specific receptors for **nerol oxide** have not been definitively identified in published literature, the general mechanisms for the perception of floral and sweet compounds are well-established.

Olfactory Signaling Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.



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Fig. 1: Generalized Olfactory Signaling Pathway.

- Binding: **Nerol oxide** binds to a specific Odorant Receptor (OR), a type of G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.
- G-protein Activation: This binding causes a conformational change in the OR, which in turn activates a G-protein (specifically G α olf).
- Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP), a second messenger.
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The opening of these channels allows an influx of positively charged ions (Ca²⁺ and Na⁺) into the cell, leading to depolarization.
- Signal Transduction: This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the floral and fruity scent of **nerol oxide**.

Gustatory (Taste) Signaling Pathway

The sweet and other taste characteristics of compounds are also mediated by GPCRs located in the taste buds on the tongue.



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Fig. 2: Generalized Sweet Taste Signaling Pathway.

- Binding: A sweet-tasting molecule like **nerol oxide** would likely bind to a heterodimeric GPCR, composed of T1R2 and T1R3 subunits, on the surface of a taste receptor cell.
- G-protein Activation: This binding activates a G-protein called gustducin.
- Second Messenger Production: Gustducin then activates the enzyme phospholipase C (PLC), which generates the second messenger inositol triphosphate (IP₃).
- Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.
- Channel Activation and Depolarization: The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to an influx of Na⁺ ions and depolarization of the taste cell.
- Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the taste signal to the brain.

Safety and Regulatory Status

Nerol oxide has been evaluated for safety by various regulatory bodies and is considered safe for its intended use in flavors and fragrances.

- FEMA GRAS: **Nerol oxide** is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with the designation FEMA No. 3661.[4]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **nerol oxide** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]
- RIFM: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that **nerol oxide** is not expected to be genotoxic and does not present a concern for skin sensitization under the current declared levels of use.[1]

Conclusion

Nerol oxide is a well-characterized and safe flavor and fragrance ingredient with a wide range of applications. Its unique sensory profile and stability make it a valuable tool for researchers and product developers in the food, beverage, cosmetic, and pharmaceutical industries. The provided protocols offer a framework for the systematic evaluation of **nerol oxide** in various matrices, and the understanding of its perception through established signaling pathways can guide its effective application.

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